REACTION_CXSMILES
|
C([Li:5])CCC.[CH2:6](O[C:14]([NH:16][C:17]1[CH:18]=[CH:19][C:20]([N:24]2[CH2:29][CH2:28][N:27]([CH2:30][CH2:31][F:32])[C:26](=[O:33])[CH2:25]2)=[C:21]([F:23])[CH:22]=1)=O)[C:7]1[CH:12]=CC=C[CH:8]=1.[CH2:34]([O:38][C:39](=[O:43])CCC)[C@@H:35]1[O:37]C1.C(=O)(O)[O-].[Na+]>C1COCC1.O.CO.C(O)(C)(C)C>[CH3:6][C:7]([CH3:12])([O-:37])[CH3:8].[Li+:5].[F:23][C:21]1[CH:22]=[C:17]([N:16]2[CH2:14][C@H:34]([CH2:35][OH:37])[O:38][C:39]2=[O:43])[CH:18]=[CH:19][C:20]=1[N:24]1[CH2:29][CH2:28][N:27]([CH2:30][CH2:31][F:32])[C:26](=[O:33])[CH2:25]1 |f:3.4,9.10|
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
5-benzyloxycarbonylamino-2-(4-{2-fluoroethyl}-3-oxopiperazin-1-yl)fluorobenzene
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC=1C=CC(=C(C1)F)N1CC(N(CC1)CCF)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.67 g
|
Type
|
reactant
|
Smiles
|
C([C@H]1CO1)OC(CCC)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
continued at -70° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
to ambient over 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
The organics were extracted into ethyl acetate (3×25 ml)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by chromatography on silica
|
Type
|
TEMPERATURE
|
Details
|
a gradient increasing in polarity from 0 to 3% methanol in dichloromethane
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
10 min |
Name
|
lithium tert-butoxide
|
Type
|
product
|
Smiles
|
CC(C)([O-])C.[Li+]
|
Name
|
(5R)-3-(3-fluoro-4-{4-(2-fluoroethyl)-3-oxopiperazin-1-yl}phenyl)-5-hydroxymethyloxazolidin-2-one
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1N1CC(N(CC1)CCF)=O)N1C(O[C@H](C1)CO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |